N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a cyclopentyl group, a piperazine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride typically involves the reaction of cyclopentylamine with 2-chloropropanoyl chloride to form N-cyclopentyl-2-chloropropanamide. This intermediate is then reacted with piperazine to yield N-cyclopentyl-2-(piperazin-1-yl)propanamide. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of N-cyclopentyl-2-(piperazin-1-yl)propanamide N-oxide.
Reduction: Formation of N-cyclopentyl-2-(piperazin-1-yl)propanamine.
Substitution: Formation of N-alkylated derivatives of N-cyclopentyl-2-(piperazin-1-yl)propanamide.
Scientific Research Applications
N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The compound may act as an agonist or antagonist, depending on the specific target and context.
Comparison with Similar Compounds
- N-cyclopentyl-2-(piperazin-1-yl)propanamide
- N-cyclopentyl-2-(piperazin-1-yl)propanamine
- N-cyclopentyl-2-(piperazin-1-yl)propanamide N-oxide
Comparison: N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
Properties
IUPAC Name |
N-cyclopentyl-2-piperazin-1-ylpropanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11;;/h10-11,13H,2-9H2,1H3,(H,14,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSJXGSFJRINRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.